CID 88012433

Description

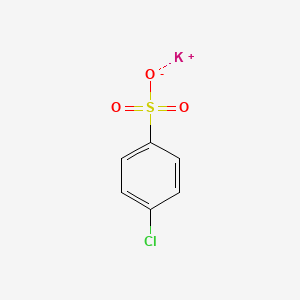

Structure

2D Structure

Properties

CAS No. |

78135-07-6 |

|---|---|

Molecular Formula |

C6H5ClKO3S |

Molecular Weight |

231.72 g/mol |

IUPAC Name |

potassium;4-chlorobenzenesulfonate |

InChI |

InChI=1S/C6H5ClO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |

InChI Key |

UQMQLSCQHAKCJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+] |

Other CAS No. |

78135-07-6 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Potassium 4 Chlorobenzenesulfonate

Established Synthetic Routes to 4-Chlorobenzenesulfonic Acid and its Potassium Salt

The industrial preparation of potassium 4-chlorobenzenesulfonate (B8647990) is typically a two-step process. It begins with the sulfonation of chlorobenzene (B131634) to produce the corresponding sulfonic acid, which is then neutralized with a suitable potassium base.

Sulfonation of Chlorobenzene for 4-Chlorobenzenesulfonic Acid Formation

The foundational step in producing the target salt is the sulfonation of chlorobenzene. This is an electrophilic aromatic substitution reaction where chlorobenzene is treated with a strong sulfonating agent. vedantu.com The most common agent for this purpose is concentrated sulfuric acid (H₂SO₄). youtube.com

The chloro- group on the benzene (B151609) ring is an ortho-, para-directing deactivator. Consequently, the reaction yields a mixture of two isomeric products: 2-chlorobenzenesulfonic acid (the ortho-isomer) and 4-chlorobenzenesulfonic acid (the para-isomer). youtube.com For most applications, the para-isomer, 4-chlorobenzenesulfonic acid, is the desired product and is formed as the major product under standard reaction conditions. youtube.com The formation of water during the reaction can dilute the sulfuric acid, making the reaction reversible; therefore, reaction conditions are often optimized to remove water as it forms. vedantu.comchemicalbook.com

The general reaction is as follows: C₆H₅Cl + H₂SO₄ → C₆H₄ClSO₃H + H₂O

The selectivity towards the para-isomer can be influenced by reaction temperature. google.com Higher temperatures can favor the formation of the thermodynamically more stable para-isomer. The resulting 4-chlorobenzenesulfonic acid is a greyish-beige solid that is soluble in water and ethanol. chemicalbook.com

Neutralization Strategies for the Preparation of Potassium 4-chlorobenzenesulfonate

Once 4-chlorobenzenesulfonic acid is synthesized and isolated, it is converted to its potassium salt through a straightforward acid-base neutralization reaction. libretexts.org The acidic sulfonic acid is treated with a potassium-containing base.

Commonly used bases for this neutralization include:

Potassium Hydroxide (B78521) (KOH)

Potassium Carbonate (K₂CO₃)

Potassium Bicarbonate (KHCO₃)

The reaction involves the transfer of a proton (H⁺) from the sulfonic acid group (-SO₃H) to the base, forming water and the potassium salt. libretexts.org For instance, the reaction with potassium hydroxide proceeds as follows:

C₆H₄ClSO₃H + KOH → C₆H₄ClSO₃K + H₂O

The resulting product, potassium 4-chlorobenzenesulfonate, is a white crystalline solid that is highly soluble in water. ontosight.ai The choice of neutralizing agent can depend on factors like cost, availability, and the desired purity of the final product. The process is generally carried out in an aqueous solution, and the final product can be isolated by crystallization after removing the water. google.com

Precursor Chemistry and Synthesis of Key Derivatives

The chemistry surrounding potassium 4-chlorobenzenesulfonate also involves the synthesis of important precursors and their subsequent conversion into highly reactive intermediates for advanced organic synthesis.

Synthesis of 4-Chlorobenzenesulfonyl Chloride

A pivotal precursor and derivative is 4-chlorobenzenesulfonyl chloride. This compound serves as a crucial intermediate for producing sulfonamides, sulfonate esters, and other chemicals. guidechem.com It is typically synthesized by the reaction of chlorobenzene with an excess of chlorosulfonic acid (ClSO₃H). prepchem.comgoogle.com

The reaction can be summarized as: C₆H₅Cl + 2 ClSO₃H → C₆H₄ClSO₂Cl + H₂SO₄ + HCl

To improve yields and purity, various modifications to this process have been developed. One patented method involves conducting the reaction in a halogenated aliphatic hydrocarbon solvent, such as 1,2-dichloroethane (B1671644), in the presence of an alkali metal salt. google.comgoogle.com This approach has been shown to achieve high yields of 4-chlorobenzenesulfonyl chloride while minimizing the formation of by-products like 4,4'-dichlorodiphenyl sulfone. google.com

Below is a table summarizing various reported synthetic conditions and yields for the preparation of 4-chlorobenzenesulfonyl chloride.

| Molar Ratio (Chlorobenzene:Chlorosulfonic Acid) | Solvent | Temperature | Yield | Reference |

| 1:3 | None | 55-60°C | 70% | google.com |

| 1:8 | None | Not Specified | 80% | google.comgoogle.com |

| 1:4 | None | 60°C | 70% | google.com |

| 1:3 | 1,2-dichloroethane | 55-60°C | 69% | google.com |

Derivatization to Aryne Precursors: 2-(Trimethylsilyl)aryl 4-Chlorobenzenesulfonates

The 4-chlorobenzenesulfonate group is an excellent leaving group, a property leveraged in the generation of highly reactive intermediates known as arynes (or benzynes). Arynes are valuable in constructing complex molecules through cycloaddition and nucleophilic trapping reactions. A stable and efficient way to generate arynes is through the use of 2-(trimethylsilyl)aryl sulfonate precursors.

The synthesis of these precursors involves the reaction of a 2-(trimethylsilyl)phenol (B102975) with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate is a stable compound that can be isolated and stored.

The generation of the aryne from this precursor is typically initiated by a fluoride (B91410) source, such as potassium fluoride or cesium fluoride. The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) group, leading to a cascade of eliminations that results in the formation of the aryne, trimethylsilylfluoride, and potassium 4-chlorobenzenesulfonate as a byproduct. This method provides a mild and controlled way to generate arynes for various synthetic applications.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of potassium 4-chlorobenzenesulfonate and its precursors is critical for industrial viability, focusing on maximizing yield, minimizing by-products, and ensuring cost-effectiveness.

In the synthesis of the 4-chlorobenzenesulfonyl chloride precursor, significant by-products can include 4,4'-dichlorodiphenyl sulfone. google.com Patented optimization strategies have focused on the use of specific solvent systems and additives. Reacting chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon and in the presence of an alkali metal salt of a mineral acid has been shown to improve the yield of the desired sulfonyl chloride to over 90%, a significant increase from the 70-80% yields often seen in solvent-free systems. google.comgoogle.com

The neutralization step is generally high-yielding, but optimization can focus on controlling the pH to ensure complete conversion without using a large excess of the base, which would then need to be removed. google.com The choice of the potassium salt (e.g., carbonate vs. hydroxide) can also be optimized based on cost and ease of handling. google.com

Temperature and Solvent Effects in Derivatization Reactions

The final step in the production of potassium 4-chlorobenzenesulfonate is typically a derivatization reaction involving the neutralization of 4-chlorobenzenesulfonic acid. This process is sensitive to both temperature and the choice of solvent, which can influence reaction rate, product purity, and ease of isolation.

The conversion of 4-chlorobenzenesulfonic acid to its potassium salt is fundamentally an acid-base neutralization. This is commonly achieved by reacting the sulfonic acid with a suitable potassium base, such as potassium hydroxide or potassium carbonate. The reaction is generally exothermic, and while external heating is not always necessary, temperature control can be a critical parameter.

The choice of solvent plays a pivotal role in this derivatization. Due to the high polarity of the sulfonic acid group, 4-chlorobenzenesulfonic acid exhibits high solubility in water. solubilityofthings.com Consequently, aqueous solutions are often employed for the neutralization process. google.com Performing the reaction in water facilitates the dissolution of both the acid and the potassium salt, ensuring a homogeneous reaction medium and promoting efficient ionic interaction.

Alternatively, the neutralization can be conducted under conditions with minimal or no solvent. For instance, the reaction can proceed by the direct addition of a solid potassium base to the sulfonic acid. stackexchange.com This approach can simplify downstream processing by eliminating the need for solvent removal. In some industrial processes, the neutralization of sulfonic acids is carried out by reacting atomized streams of the acid and an alkali carbonate solution, highlighting the importance of reactant contact and physical form. google.com

Elevated temperatures can be employed in specific synthetic contexts. For example, solvothermal methods, which involve heating the reaction mixture in a sealed vessel, have been used for the synthesis of related potassium sulfonate complexes at temperatures around 72°C. mdpi.com Such conditions can enhance reaction rates and influence the crystalline structure of the final product.

The impact of different solvents on the synthesis can be summarized as follows:

| Solvent | Role and Effect in Derivatization |

| Water | Promotes dissolution of reactants, facilitating a homogeneous reaction. solubilityofthings.comgoogle.com |

| Alcohols | Can be used as a reaction medium, with the final product potentially precipitating out. |

| Non-polar organic solvents | 4-chlorobenzenesulfonic acid has low solubility, potentially leading to a heterogeneous reaction. solubilityofthings.com |

| Solvent-free | Simplifies workup by eliminating solvent removal steps. stackexchange.com |

Catalyst and Reagent Selection in Precursor Synthesis

The primary precursor for 4-chlorobenzenesulfonic acid, and subsequently its potassium salt, is often 4-chlorobenzenesulfonyl chloride. The synthesis of this precursor from chlorobenzene is a critical step where the selection of catalysts and reagents significantly impacts yield and purity.

A common method for synthesizing 4-chlorobenzenesulfonyl chloride is the reaction of chlorobenzene with chlorosulfonic acid. To drive this reaction efficiently and with high selectivity for the desired para-isomer, specific reagents and catalysts are employed. Thionyl chloride is a key reagent that can be added to the reaction mixture. prepchem.com

The reaction temperature is a critical parameter, with studies showing effective conversion at temperatures around 70°C. For instance, a process involving the dropwise addition of chlorobenzene to chlorosulfonic acid at 70°C, followed by the addition of thionyl chloride, has been reported to produce 4-chlorobenzenesulfonyl chloride in high yield. prepchem.com

The use of catalysts is also instrumental in optimizing the synthesis of 4-chlorobenzenesulfonyl chloride. Alkali metal salts, such as sodium chloride or potassium chloride, have been shown to act as effective catalysts when the reaction is carried out in a halogenated aliphatic hydrocarbon solvent. google.com The presence of these salts can lead to high yields of the desired product. For example, using sodium chloride as a catalyst in 1,2-dichloroethane at 55-60°C resulted in a 91.3% yield of 4-chlorobenzenesulfonyl chloride. google.com

The selection of reagents and catalysts for the synthesis of 4-chlorobenzenesulfonyl chloride is summarized in the table below:

| Reagent/Catalyst | Function in Precursor Synthesis | Example Reaction Conditions |

| Chlorosulfonic acid | Primary sulfonating agent. | Reacted with chlorobenzene. prepchem.com |

| Thionyl chloride | Reagent used to improve yield and purity. | Added dropwise at 70°C. prepchem.com |

| Sulfamic acid | Additive in the synthesis process. | Used in conjunction with thionyl chloride. prepchem.com |

| Alkali Metal Salts (e.g., NaCl, KCl) | Catalysts to enhance reaction rate and yield. | Used in solvents like 1,2-dichloroethane at 55-60°C. google.com |

| Ferric chloride | Catalyst for subsequent reactions, such as the formation of 4,4'-dichlorodiphenyl sulfone. google.com | Not directly for 4-chlorobenzenesulfonyl chloride synthesis but for its further conversion. |

Furthermore, the isomerization of chlorobenzenesulfonic acid isomers can be influenced by temperature and the presence of an acid catalyst like sulfuric acid. Heating a mixture of 2- and 3-chlorobenzenesulfonic acid in the presence of sulfuric acid at temperatures between 100 to 300°C can convert them to the desired 4-chlorobenzenesulfonic acid. google.com The optimal temperature range for this isomerization is often between 170°C and 210°C to achieve high selectivity and a sufficient reaction rate. google.com

Chemical Reactivity and Mechanistic Investigations of Potassium 4 Chlorobenzenesulfonate

Nucleophilic Substitution Reactions Involving the Chlorine Moiety

The chlorine atom attached to the benzene (B151609) ring is subject to nucleophilic substitution, a reaction class heavily influenced by the electronic properties of the aromatic system. The presence of the para-sulfonate group is critical in activating the ring for such transformations.

The chlorine atom of potassium 4-chlorobenzenesulfonate (B8647990) can be replaced by various nucleophiles. This reaction is a form of nucleophilic aromatic substitution. The benzene ring in 4-chlorobenzenesulfonic acid is rendered susceptible to nucleophilic attack due to the presence of the electron-withdrawing chlorine and sulfonic acid groups. The strong electron-withdrawing effect of the para-sulfonate group (-SO₃⁻) deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by stabilizing the negatively charged intermediate.

Common nucleophiles that can displace the chloride ion include hydroxides, alkoxides, and amines. For instance, reaction with sodium hydroxide (B78521) at high temperatures and pressures can yield the corresponding phenol (B47542) derivative, potassium 4-hydroxybenzenesulfonate. These reactions typically require forcing conditions because the C-Cl bond on an sp² hybridized carbon is inherently strong and less prone to cleavage compared to the C-X bond in halogenoalkanes. chemguide.co.uk

The general pathway for these substitutions often follows the SNAr mechanism, which involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

Arynes, particularly benzyne (B1209423), are highly reactive intermediates that can be generated from aryl halides. While generating an aryne directly from potassium 4-chlorobenzenesulfonate via simple elimination of HCl is not a standard route, its derivatives can be tailored to serve as aryne precursors. The generation of arynes often requires a strong base and a leaving group ortho to a hydrogen atom.

A more viable strategy involves modifying a derivative of 4-chlorobenzenesulfonate. For example, an ortho-lithiated species could theoretically undergo elimination. Modern methods for aryne generation often employ precursors that react under milder conditions. For instance, triaryloxonium ions have been shown to generate arynes upon treatment with a weak solid base like potassium phosphate (B84403) at room temperature. researchgate.net Another strategy involves the use of ortho-silylaryl triflates, which can generate arynes when treated with fluoride (B91410) ions. researchgate.net A derivative of 4-chlorobenzenesulfonate could potentially be converted into such a precursor to explore its aryne chemistry.

The resulting aryne is a versatile intermediate that readily undergoes cycloaddition reactions and nucleophilic additions, providing access to a wide range of substituted aromatic compounds. researchgate.net

The SNAr mechanism is central to the reactivity of the chlorine moiety in 4-chlorobenzenesulfonate derivatives. The generally accepted mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions. The para-sulfonate group is crucial for stabilizing this intermediate.

Elimination: The leaving group (chloride) departs, and the aromaticity of the ring is restored.

Recent research, however, has provided evidence that some SNAr reactions may not proceed through a discrete intermediate but rather via a concerted mechanism . nih.gov Kinetic isotope effect studies and computational analyses suggest that bond formation with the nucleophile and bond cleavage with the leaving group can occur in a single transition state. nih.gov

Furthermore, studies on the nucleophilic substitution reactions of related aryl benzenesulfonates with potassium ethoxide have shown that the ion-paired EtOK is more reactive than the dissociated ethoxide anion. acs.orgnih.gov This indicates a catalytic role for the K⁺ ion, which is thought to increase the electrophilicity of the reaction center through a cyclic transition state. acs.orgnih.gov This finding is highly relevant for reactions involving potassium 4-chlorobenzenesulfonate.

Table 1: Mechanistic Features of Nucleophilic Substitution on 4-Chlorobenzenesulfonate Derivatives

| Mechanistic Aspect | Description | Key Factors |

| Classical SNAr | Two-step process involving the formation of a stable Meisenheimer intermediate. | Strong electron-withdrawing group (e.g., -SO₃⁻) in para or ortho position to stabilize the intermediate. |

| Concerted SNAr | A single transition state where C-Nu bond formation and C-Cl bond breaking occur simultaneously. nih.gov | Supported by kinetic isotope effect (KIE) studies and computational analysis. nih.gov |

| Cation Catalysis | The counter-ion (e.g., K⁺) can catalyze the reaction by stabilizing the transition state. acs.orgnih.gov | Increases the electrophilicity of the carbon center. nih.gov |

| Aryne Mechanism | Involves elimination to form a highly reactive benzyne intermediate, followed by nucleophilic addition. | Requires a strong base and specific substitution patterns on the aryl ring. researchgate.net |

Reactivity of the Sulfonate Group

The sulfonate group (-SO₃⁻) is generally a poor leaving group in nucleophilic aromatic substitution. However, its corresponding sulfonic acid and sulfonyl chloride derivatives are versatile functional groups that undergo a variety of transformations.

The sulfonic acid functionality of 4-chlorobenzenesulfonic acid can be converted into several other important functional groups. These transformations typically begin with the conversion of the sulfonic acid to a more reactive sulfonyl chloride.

Formation of Sulfonyl Chlorides: Reacting potassium 4-chlorobenzenesulfonate (or its acid form) with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonate group into a 4-chlorobenzenesulfonyl chloride. This derivative is a key intermediate for further reactions.

Formation of Sulfonamides: 4-Chlorobenzenesulfonyl chloride readily reacts with ammonia (B1221849) or primary/secondary amines to yield the corresponding sulfonamides.

Formation of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols produces sulfonate esters.

Use in Polymer Synthesis: 4-Chlorobenzenesulfonic acid is a precursor in the production of high-performance polymers. For example, it is used to synthesize 4,4'-dichlorodiphenyl sulfone, a monomer used in the creation of polymers like polyether sulfone (PES) and polysulfone.

Further Ring Substitution: The presence of the sulfonic acid group directs subsequent electrophilic substitution. For instance, nitration of 4-chlorobenzenesulfonic acid yields 4-chloro-3-nitrobenzenesulfonic acid. chemicalbook.com

Table 2: Selected Transformations of the 4-Chlorobenzenesulfonate Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Chlorobenzenesulfonic acid | PCl₅ or SOCl₂ | 4-Chlorobenzenesulfonyl chloride | Acyl chloride formation |

| 4-Chlorobenzenesulfonyl chloride | NH₃, RNH₂, or R₂NH | 4-Chlorobenzenesulfonamide (or N-substituted derivatives) | Nucleophilic acyl substitution |

| 4-Chlorobenzenesulfonyl chloride | ROH (Alcohol) | 4-Chlorobenzenesulfonate ester | Esterification |

| 4-Chlorobenzenesulfonic acid | HNO₃ / H₂SO₄ | 4-Chloro-3-nitrobenzenesulfonic acid | Electrophilic Aromatic Substitution |

The conjugate acid, 4-chlorobenzenesulfonic acid, is a strong acid with a predicted pKa of approximately -0.83, indicating virtually complete dissociation in water. guidechem.com Its high solubility in aqueous solutions facilitates its function as a proton donor. solubilityofthings.com

The proton transfer from the sulfonic acid to a base, typically water, is a fundamental acid-base reaction. The mechanism of proton transfer in aqueous systems is complex and can occur through several pathways:

Vehicle Mechanism: A water molecule directly accepts a proton from the sulfonic acid, forming a hydronium ion (H₃O⁺) which then diffuses through the solution.

Grotthuss Mechanism (Proton Shuttle): A more efficient mechanism where the proton is transferred along a "wire" of hydrogen-bonded water molecules. nih.gov This involves the concerted rearrangement of covalent and hydrogen bonds, allowing the positive charge to be rapidly translocated through the solvent network. nih.govmasterorganicchemistry.com This process can be visualized as a series of two consecutive acid-base reactions using water as a proton shuttle. masterorganicchemistry.com

Theoretical studies on similar sulfonic acids, like triflic acid, suggest that proton transfer is not a single concerted event but involves various quasi-dynamic equilibria and the formation of proton defects. rsc.org The presence of other ions in the solution can also influence the proton transfer mechanism by affecting the local hydrogen bond structure and the stability of the transition state. rsc.org

Mechanistic Elucidation via Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. youtube.comresearchgate.netnih.govwikipedia.org By substituting an atom with one of its isotopes (e.g., ¹⁸O for ¹⁶O, or ¹³C for ¹²C), researchers can determine which bonds are broken and formed during a reaction. youtube.comresearchgate.netnih.govwikipedia.org

A thorough search of the scientific literature reveals no specific studies that have employed isotopic labeling to investigate the reaction mechanisms of potassium 4-chlorobenzenesulfonate. While the principles of such studies are well-established and have been applied to numerous related compounds, including other sulfonates and chlorobenzenes, the direct application to potassium 4-chlorobenzenesulfonate has not been reported. nih.gov

For example, isotopic labeling has been used to study the hydrolysis of esters to determine whether the acyl-oxygen or the alkyl-oxygen bond is cleaved. In the context of potassium 4-chlorobenzenesulfonate, an isotopic labeling study could involve using H₂¹⁸O to determine the site of nucleophilic attack during hydrolysis. If the resulting 4-chlorophenol (B41353) contains the ¹⁸O label, it would indicate that the S-O bond was cleaved. Conversely, if the ¹⁸O is incorporated into the resulting potassium bisulfate, it would suggest cleavage of the C-S bond.

A hypothetical data table for such a study would look like this:

| Labeled Atom | Reaction Studied | Position of Label in Products | Mechanistic Implication |

| ¹⁸O | Hydrolysis in H₂¹⁸O | 4-chlorophen-¹⁸O-l | Cleavage of the S-O bond |

| ¹³C | Reaction with a ¹³C-labeled nucleophile | Incorporation into the aromatic ring | Evidence for a specific substitution pathway |

The lack of such empirical data for potassium 4-chlorobenzenesulfonate means that any discussion of its reaction mechanisms remains speculative and based on analogies to related compounds rather than direct experimental evidence. This underscores a critical need for further experimental investigation to fully elucidate the chemical reactivity of this compound.

Advanced Characterization and Spectroscopic Analysis of Potassium 4 Chlorobenzenesulfonate

Structural Elucidation through X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It offers unparalleled insights into molecular geometry, bond lengths, bond angles, and the organization of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. While specific, publicly available crystallographic data for a single crystal of potassium 4-chlorobenzenesulfonate (B8647990) is not prevalent, the expected molecular structure consists of a potassium cation (K⁺) and the 4-chlorobenzenesulfonate anion (C₆H₄ClSO₃⁻). The anion features a sulfonate group and a chlorine atom in a para position on the benzene (B151609) ring. Analysis of analogous compounds, such as other potassium salts and sulfonates, allows for the prediction of its structural characteristics. researchgate.netschweizerbart.de For instance, studies on potassium-intercalated compounds show how potassium ions situate themselves within voids created by the packing of organic anions, maximizing contact with electron-rich regions. nih.gov

A hypothetical set of crystallographic parameters for potassium 4-chlorobenzenesulfonate, based on common structures for such salts, is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for Monoclinic) |

| Z (formula units/cell) | 4 or 8 |

The solid-state structure of potassium 4-chlorobenzenesulfonate is governed by a network of intermolecular interactions that dictate the crystal packing. rsc.orgnih.gov The primary force is the strong electrostatic attraction between the potassium cations (K⁺) and the negatively charged oxygen atoms of the sulfonate groups (-SO₃⁻). This ionic bonding is fundamental to the cohesion of the crystal lattice.

Halogen Bonding: The electrophilic region on the chlorine atom may interact with the nucleophilic oxygen atoms of the sulfonate group on an adjacent molecule (Cl···O).

π-π Stacking: The aromatic rings may stack upon one another, although this can be offset or T-shaped. Repulsion from the increased electron density on the rings of the anions can also influence this stacking, sometimes leading to arrangements that minimize π-π interactions. nih.gov

Weak Hydrogen Bonds: Weak C-H···O hydrogen bonds between the aromatic C-H groups and the sulfonate oxygen atoms can also play a role in the crystal architecture.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, or polymorphs, can have distinct physical properties despite having the same chemical composition. While no specific polymorphs of potassium 4-chlorobenzenesulfonate have been reported in the surveyed literature, it is a phenomenon that should be considered for ionic organic compounds.

Polymorphism could arise from different packing arrangements of the ions or variations in the network of intermolecular interactions. nih.gov For example, the ions might pack into different layered arrangements or form distinct three-dimensional networks. The formation of a specific polymorph can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. Each technique provides a unique "fingerprint" based on the vibrational modes of the chemical bonds. researchgate.net

For potassium 4-chlorobenzenesulfonate, the spectrum is dominated by vibrations of the sulfonate group and the substituted benzene ring.

Sulfonate Group (SO₃⁻): This group gives rise to very strong and characteristic absorption bands. The asymmetric stretching vibrations (ν_as(SO₃)) typically appear in the 1260-1150 cm⁻¹ region, while the symmetric stretching vibrations (ν_s(SO₃)) are found around 1080-1030 cm⁻¹.

Benzene Ring: The aromatic ring exhibits several characteristic vibrations. C-H stretching modes are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ range. The para-substitution pattern gives rise to a strong C-H out-of-plane bending band in the 850-800 cm⁻¹ region of the FTIR spectrum.

C-S and C-Cl Bonds: The C-S stretching vibration is typically found in the 800-600 cm⁻¹ range, while the C-Cl stretch appears in a similar region, generally between 750-550 cm⁻¹.

The expected vibrational modes are summarized in the table below.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (FTIR/Raman) |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100-3000 | Medium / Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong / Strong |

| Asymmetric SO₃ Stretch | Sulfonate | 1260-1150 | Very Strong / Medium |

| Symmetric SO₃ Stretch | Sulfonate | 1080-1030 | Strong / Strong |

| C-H Out-of-Plane Bend | Aromatic Ring (p-sub) | 850-800 | Strong / Weak |

| C-S Stretch | Aryl-Sulfonate | 800-680 | Medium / Medium |

| C-Cl Stretch | Aryl-Chloride | 750-550 | Strong / Strong |

Thermal Analysis Techniques: Thermogravimetric–Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC) for Phase Behavior

Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of materials. asu.eduabo.fi Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, while Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure temperature differences and heat flow, respectively, associated with thermal events. eag.com

A typical thermal analysis of potassium 4-chlorobenzenesulfonate would be expected to show:

Stability at Low Temperatures: The compound is expected to be thermally stable, with no significant mass loss on the TG curve at temperatures below its decomposition point. A flat baseline in the DSC/DTA curve would confirm the absence of phase transitions.

Decomposition: At elevated temperatures, the compound will undergo thermal decomposition. This would be observed as a significant and often multi-step mass loss in the TGA curve. The DTA/DSC curve would show corresponding endothermic or exothermic peaks, indicating the nature of the decomposition process. mdpi.comicm.edu.pl The decomposition would involve the breakdown of the organic anion, releasing volatile fragments like SO₂, chlorobenzene (B131634) derivatives, and other gaseous products.

Final Residue: The process would likely result in a stable inorganic residue, such as potassium sulfide (K₂S) or potassium chloride (KCl), depending on the atmosphere (inert or oxidative) used for the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For potassium 4-chlorobenzenesulfonate, ¹H, ¹³C, and ³⁹K NMR would provide complementary information.

¹H NMR: Due to the symmetry of the para-substituted ring, the four aromatic protons are chemically divided into two sets of two equivalent protons. This gives rise to a characteristic AA'BB' splitting pattern, which appears as two complex doublets in the aromatic region (typically δ 7.5-8.0 ppm).

¹³C NMR: The symmetry of the anion results in four distinct signals for the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the attached substituents: the carbon attached to the sulfonate group (ipso-C-S), the carbon attached to the chlorine atom (ipso-C-Cl), and the two different C-H carbons.

³⁹K NMR: Potassium-39 is an NMR active nucleus, though its study is challenging. huji.ac.ilnorthwestern.edu As a quadrupolar nucleus (spin I = 3/2), it typically yields broad signals. nih.gov The chemical shift and linewidth of the ³⁹K signal are highly sensitive to the cation's local environment, including solvation and ion-pairing. Aqueous potassium chloride (KCl) is commonly used as a chemical shift reference. northwestern.edu

A summary of the predicted NMR data is provided below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

|---|---|---|---|

| ¹H | ~7.8 | d (AA'BB') | Aromatic H ortho to -SO₃⁻ |

| ¹H | ~7.5 | d (AA'BB') | Aromatic H ortho to -Cl |

| ¹³C | ~142 | s | C-SO₃⁻ |

| ¹³C | ~138 | s | C-Cl |

| ¹³C | ~129 | s | CH (adjacent to C-Cl) |

| ¹³C | ~128 | s | CH (adjacent to C-SO₃⁻) |

| ³⁹K | Dependent on solvent/concentration | Broad singlet | K⁺ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of chemical compounds. For potassium 4-chlorobenzenesulfonate, electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is a highly suitable method for analysis. In this mode, the potassium salt readily dissociates in solution, allowing for the direct analysis of the 4-chlorobenzenesulfonate anion.

The primary purpose of mass spectrometric analysis in this context is to confirm the molecular identity of the compound by measuring the mass-to-charge ratio (m/z) of the intact anion and to gain insight into its structural features through the analysis of its fragmentation patterns upon collision-induced dissociation (CID).

Molecular Ion and Isotopic Pattern

In negative mode ESI-MS, potassium 4-chlorobenzenesulfonate will generate the 4-chlorobenzenesulfonate anion, [C₆H₄ClSO₃]⁻. The theoretical monoisotopic mass of this anion is approximately 190.96 g/mol . A key characteristic in the mass spectrum of chlorine-containing compounds is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two major peaks for any chlorine-containing ion, separated by two m/z units. For the 4-chlorobenzenesulfonate anion, a prominent peak will be observed for the ion containing ³⁵Cl, and a smaller peak, approximately one-third the intensity, will be observed for the ion containing ³⁷Cl.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments, involving the isolation of the parent anion followed by collision-induced dissociation, provide detailed information about the compound's structure. The fragmentation of the 4-chlorobenzenesulfonate anion is expected to proceed through characteristic pathways for aryl sulfonates.

A primary and highly characteristic fragmentation pathway for aromatic sulfonates is the loss of a molecule of sulfur dioxide (SO₂), which has a mass of approximately 64 g/mol . This fragmentation results from the cleavage of the C-S bond. Another potential fragmentation is the loss of the entire sulfonate group (SO₃), with a mass of about 80 g/mol .

Further fragmentation of the resulting ions can also occur, providing additional structural confirmation. The analysis of these fragmentation patterns is crucial for the unambiguous identification of potassium 4-chlorobenzenesulfonate.

Detailed Research Findings

The mass spectrometric behavior of the closely related 4-chlorobenzenesulfonic acid provides a strong indication of the expected fragmentation of the 4-chlorobenzenesulfonate anion. The mass spectrum of 4-chlorobenzenesulfonic acid shows a molecular ion peak corresponding to the deprotonated molecule, which is identical to the 4-chlorobenzenesulfonate anion.

The following table summarizes the expected key ions and their mass-to-charge ratios (m/z) in the negative ion ESI-MS/MS spectrum of potassium 4-chlorobenzenesulfonate. The data is illustrative of the expected fragmentation pattern based on the principles of mass spectrometry and data from analogous compounds.

| m/z (³⁵Cl isotope) | m/z (³⁷Cl isotope) | Ion Formula | Fragment Assignment |

|---|---|---|---|

| 190.96 | 192.96 | [C₆H₄ClSO₃]⁻ | 4-chlorobenzenesulfonate (Parent Anion) |

| 126.98 | 128.98 | [C₆H₄Cl]⁻ | Loss of SO₂ |

| 111.00 | 113.00 | [C₆H₄Cl - O]⁻ | Loss of SO₃ |

Computational and Theoretical Studies of Potassium 4 Chlorobenzenesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of a molecule. These calculations can elucidate the distribution of electrons and predict spectroscopic and reactive characteristics.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For potassium 4-chlorobenzenesulfonate (B8647990), DFT calculations can provide a detailed picture of its molecular orbitals and the distribution of electrical charges across the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Charge distribution analysis reveals the partial charges on each atom within the 4-chlorobenzenesulfonate anion. This is critical for understanding its electrostatic interactions with other molecules, including the potassium cation and solvent molecules. Methods like CHELP, CHELPG, and Natural Population Analysis (NPA) can be used to calculate these partial charges. nih.gov For instance, in related aromatic compounds, the electronegative chlorine and oxygen atoms are expected to carry negative partial charges, while the sulfur atom and some carbon atoms in the benzene (B151609) ring would exhibit positive partial charges. The distribution of charge in potassium graphite (B72142) has been studied, showing a highly localized distribution of transferred charge. aps.org

Table 1: Hypothetical DFT-Calculated Properties of 4-chlorobenzenesulfonate anion

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 5.3 D | B3LYP/6-311++G(d,p) |

This table presents hypothetical data that would be the target of DFT calculations for the 4-chlorobenzenesulfonate anion. The values are illustrative and based on typical ranges observed for similar organic molecules.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.govchalmers.senih.govmonash.edursc.org By calculating the harmonic vibrational wavenumbers using DFT, each vibrational mode of the 4-chlorobenzenesulfonate anion can be assigned to specific stretching, bending, or torsional motions of its atoms. nih.gov This aids in the interpretation of experimental spectra. For example, characteristic peaks for the S=O stretching, C-S stretching, and C-Cl stretching vibrations can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can also predict the NMR chemical shifts for the hydrogen and carbon atoms in the 4-chlorobenzenesulfonate anion. uncw.edugithub.io Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the isotropic shielding values for each nucleus. uncw.edu These values are then converted into chemical shifts, which can be compared with experimental NMR data to confirm the molecular structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for 4-chlorobenzenesulfonate anion

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity |

| Symmetric SO₃ Stretch | 1040 | IR, Raman |

| Asymmetric SO₃ Stretch | 1250 | IR, Raman |

| C-S Stretch | 780 | Raman |

| C-Cl Stretch | 710 | IR, Raman |

| Aromatic C-H Stretch | 3050-3100 | IR, Raman |

This table contains hypothetical data representing the kind of information that would be generated from computational spectroscopic predictions.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. youtube.com For potassium 4-chlorobenzenesulfonate, MD simulations can provide detailed insights into its behavior in an aqueous solution. johnshopkins.edu

These simulations can model the interactions between the 4-chlorobenzenesulfonate anions, potassium cations, and surrounding water molecules. youtube.comnih.gov Key aspects that can be investigated include:

Solvation Shell Structure: MD simulations can reveal how water molecules arrange themselves around the ions. nih.govnih.govscielo.org.mx The number of water molecules in the first and second solvation shells of both the cation and the anion can be determined, as well as their average distances and orientations.

Ion Pairing: The simulations can quantify the extent of contact ion pairs (where the cation and anion are in direct contact) and solvent-separated ion pairs (where one or more water molecules are located between the ions). nih.govescholarship.org The potential of mean force (PMF) can be calculated to determine the free energy profile of ion association and dissociation.

Transport Properties: MD simulations can be used to calculate diffusion coefficients for the potassium and 4-chlorobenzenesulfonate ions in water, providing information about their mobility in solution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the potential reaction pathways of the 4-chlorobenzenesulfonate anion. plos.org For example, if this anion were to participate in a substitution or elimination reaction, theoretical calculations could be employed to map out the energy landscape of the reaction.

This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be calculated. This information is crucial for understanding the kinetics and mechanism of the reaction. For instance, computational models have been used to predict the regioisomer distribution in electrophilic aromatic substitution reactions by calculating the relative stabilities of the sigma-complex intermediates using DFT. nih.gov

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. For potassium 4-chlorobenzenesulfonate and related compounds, these models can be developed to predict various properties.

By compiling a dataset of structurally similar benzenesulfonate (B1194179) derivatives with known properties, a mathematical model can be constructed that correlates molecular descriptors with the property of interest. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. QSAR studies have been successfully applied to benzenesulfonamides to model their dissociation constants (pKa) and their binding affinities to biological targets. arkat-usa.orgsigmaaldrich.comnih.gov For potassium 4-chlorobenzenesulfonate, QSAR/QSPR models could potentially predict properties like its solubility, toxicity, or environmental fate.

Applications in Advanced Chemical Synthesis Utilizing Potassium 4 Chlorobenzenesulfonate

Role as an Important Organic Synthesis Intermediate

The chemical reactivity of potassium 4-chlorobenzenesulfonate (B8647990) makes it a valuable building block in organic synthesis. The presence of the chlorine atom on the benzene (B151609) ring allows for nucleophilic aromatic substitution reactions, while the sulfonate group can be a target for various chemical transformations.

Potassium 4-chlorobenzenesulfonate is a well-established precursor for the synthesis of a variety of complex organic molecules. The chlorobenzenesulfonate moiety can be strategically incorporated into larger structures, which can then be further functionalized. For instance, the corresponding acid, 4-chlorobenzenesulfonic acid, is a known intermediate in the production of dyes and agrochemicals. guidechem.com The potassium salt offers advantages in handling and solubility in certain reaction media.

One of the key transformations involving this compound is its conversion to 4-chlorobenzenesulfonyl chloride. This can be achieved by reacting it with chlorosulfonic acid. google.com The resulting sulfonyl chloride is a highly reactive intermediate that can readily participate in reactions to form sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules.

Furthermore, the aryl halide portion of the molecule is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for carbon-carbon bond formation. These reactions enable the linkage of the 4-sulfonatophenyl group to other organic fragments, paving the way for the synthesis of diverse and complex structures.

While direct and extensive literature on the application of potassium 4-chlorobenzenesulfonate in heterocyclic synthesis is not abundant, its derivatives play a significant role in this area. The 4-chlorobenzenesulfonyl group can be used as a protecting group for amines, a common strategy in the synthesis of nitrogen-containing heterocycles. The stability of the sulfonyl group under various reaction conditions, coupled with its ability to be cleaved when necessary, makes it a useful tool for synthetic chemists.

Moreover, the reactivity of the chloro-substituted benzene ring can be exploited to construct heterocyclic rings. Through nucleophilic aromatic substitution, the chlorine atom can be displaced by a nucleophile that is part of a chain, leading to the formation of a new ring. For example, a molecule containing both a nucleophilic group (like an amine or a thiol) and the 4-chlorobenzenesulfonate moiety could undergo an intramolecular cyclization to form a heterocyclic system.

Derivatization for Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in potassium 4-chlorobenzenesulfonate are found in a number of pharmaceutical compounds, making it a valuable starting material or intermediate in drug discovery and development.

The utility of 4-chlorobenzenesulfonic acid and its salts as intermediates in the pharmaceutical industry is well-recognized. guidechem.comsolubilityofthings.com The 4-chlorophenylsulfonyl moiety is a key component in various drug candidates and approved medicines. The synthesis of these drugs often involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine or alcohol to form the desired sulfonamide or sulfonate ester linkage.

| Pharmaceutical Application | Role of 4-Chlorobenzenesulfonate Moiety |

| Diuretics | The sulfonamide group, often derived from a benzenesulfonyl chloride, is a classic pharmacophore in many diuretic drugs. |

| Antidiabetic Agents | Certain oral hypoglycemic agents contain a sulfonylurea functional group, which can be synthesized from sulfonyl chloride precursors. |

| Antimicrobial Agents | The sulfa drugs, a class of antibacterial agents, are characterized by their sulfonamide structure. |

While a direct role for potassium 4-chlorobenzenesulfonate in the total synthesis of (±)-Aporphine is not prominently documented in readily available literature, the principles of reactions involving similar structures are relevant. Aporphine alkaloids are a class of quinoline alkaloids with a wide range of biological activities. wikipedia.org Their synthesis often involves the construction of a tetracyclic core.

Synthetic strategies towards aporphine alkaloids frequently employ intramolecular cyclization reactions. researchgate.net A plausible, though not explicitly cited, synthetic route could involve the use of a derivative of potassium 4-chlorobenzenesulfonate where the sulfonate group acts as a leaving group in a key ring-closing step. Alternatively, the chlorophenyl group could be modified through cross-coupling reactions to build up the necessary carbon skeleton before the final cyclization to form the aporphine core. The synthesis of these complex natural products often requires multi-step sequences where the reactivity of each functional group is carefully orchestrated.

Cephem derivatives are a cornerstone of antibacterial therapy, with the cephem nucleus being the core structure of cephalosporin antibiotics. The synthesis and modification of the cephem skeleton are crucial for developing new antibiotics with improved efficacy and resistance profiles.

Although a direct and specific use of potassium 4-chlorobenzenesulfonate as a precursor in major industrial syntheses of cephem derivatives is not widely reported, the underlying chemical principles are applicable. For instance, in the synthesis of 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE), a key intermediate for many cephalosporins, various reagents are used to construct and modify the bicyclic core. google.com While this specific patent mentions the use of benzenesulfinic acid, the broader chemistry of sulfonyl compounds is central to many synthetic transformations in this field. The 4-chlorobenzenesulfonate moiety could potentially be used to introduce the sulfonyl group or to act as a leaving group in the formation of the cephem ring system, depending on the specific synthetic strategy employed.

Precursor in Dye and Pigment Chemistry

Intermediate in Dye Synthesis for Improved Properties

In dye synthesis, intermediates are crucial for introducing specific functional groups that dictate the final properties of the dye, including its color, stability, and affinity for certain fabrics. While benzenesulfonates, in general, are used for these purposes, there is a lack of specific research findings that highlight potassium 4-chlorobenzenesulfonate as a primary intermediate for improving dye properties. The chloro- and sulfonate- groups on the benzene ring theoretically offer reactive sites for further chemical modification, but concrete examples of its use in this context are not documented in the reviewed literature.

Contribution to Water-Soluble Monoazo Dyes

Water-soluble monoazo dyes represent a significant class of colorants, and their synthesis often incorporates sulfonated aromatic amines or phenols. The sulfonate group (-SO₃⁻) imparts water solubility, which is a critical characteristic for their application in textile dyeing. Although the structure of potassium 4-chlorobenzenesulfonate suggests its potential as a precursor, for instance, through the conversion of the chloro- group to an amino group to form a diazotizable amine, there is no direct evidence in the searched literature or patents to confirm its widespread or specific use in the production of water-soluble monoazo dyes.

Applications in Analytical Chemistry

Use as a Standard Material for Quantitative Chemical Analysis

Potassium 4-chlorobenzenesulfonate (B8647990) is utilized as an analytical reagent in a variety of chemical analysis techniques. ontosight.ai In quantitative analysis, a standard material is a substance of known purity and composition that serves as a reference point for the determination of the concentration of an analyte. While some commercial suppliers offer Potassium 4-chlorobenzenesulfonate, they may not provide comprehensive analytical data, placing the responsibility on the end-user to confirm the product's identity and purity for its specific application. sigmaaldrich.com

The utility of a compound as a standard is dependent on its stability, purity, and the availability of reliable methods for its characterization. For quantitative applications, the high solubility of Potassium 4-chlorobenzenesulfonate in water is an advantageous property, facilitating the preparation of standard solutions. ontosight.ai

Table 1: Physical and Chemical Properties of Potassium 4-chlorobenzenesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClKO₃S |

| Molecular Weight | 230.71 g/mol nih.gov |

| Appearance | White crystalline solid ontosight.ai |

| Solubility | Highly soluble in water ontosight.ai |

| IUPAC Name | potassium;4-chlorobenzenesulfonate nih.gov |

| CAS Number | 78135-07-6 nih.gov |

Development of Novel Analytical Methods for Related Compounds

The development of new analytical methods is crucial for ensuring the quality and safety of pharmaceuticals, environmental monitoring, and industrial process control. mdpi.comuclan.ac.uk The principles of method development aim to create procedures that are simple, reliable, cost-effective, reproducible, and, most importantly, accurate and precise. jpionline.org Potassium 4-chlorobenzenesulfonate and its related aromatic sulfonate compounds serve as analytes in the development and optimization of such methods.

Research has focused on creating robust techniques for the separation and quantification of aromatic sulfonates, a class of compounds of environmental interest. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two prominent techniques that have been extensively developed for this purpose. researchgate.net

For instance, a common approach involves the development of isocratic reverse-phase HPLC methods. jpionline.org These methods are validated according to established guidelines, such as those from the International Conference on Harmonization (ICH), to assess parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comjpionline.org

A typical HPLC method for aromatic sulfonates might involve:

Column: A reversed-phase column, such as a C18, is commonly used. technologynetworks.com

Mobile Phase: The mobile phase composition is a critical parameter. For ionic compounds like sulfonates, ion-pair chromatography is often employed. technologynetworks.comshimadzu.com This involves adding an ion-pairing reagent to the mobile phase to form a neutral, hydrophobic ion pair with the charged analyte, thereby increasing its retention on the non-polar stationary phase. technologynetworks.commasontechnology.ie

Detection: UV absorbance is a common detection method for aromatic compounds due to the presence of the benzene (B151609) ring. nih.govitwreagents.com

Capillary Zone Electrophoresis (CZE) offers an alternative with high separation efficiency. In CZE, analytes are separated in a capillary filled with a buffer solution based on their electrophoretic mobility and the electroosmotic flow. nih.govusp.org For the analysis of aromatic sulfonates, a simple sodium borate (B1201080) buffer can be effective. nih.gov

The development process for these methods often involves optimizing various parameters to achieve the desired separation and sensitivity. This systematic approach ensures the resulting method is robust and suitable for its intended purpose, such as monitoring these compounds in environmental water samples. uclan.ac.uknih.gov

Table 2: Key Analytical Techniques for Aromatic Sulfonates

| Technique | Principle | Common Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning of analytes between a stationary phase and a mobile liquid phase. researchgate.net | Quantification of drugs and environmental pollutants. mdpi.comresearchgate.net |

| Ion-Pair Chromatography (IPC) | A form of HPLC where an ion-pairing reagent is added to the mobile phase to separate charged analytes on a reversed-phase column. technologynetworks.comshimadzu.com | Analysis of ionic and polar organic compounds. technologynetworks.com |

| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. usp.org | Separation of charged molecules with high efficiency and resolution. nih.gov |

Advanced Separation and Purification Techniques

The separation and purification of Potassium 4-chlorobenzenesulfonate from reaction mixtures or environmental matrices are essential for obtaining a pure product and for analytical sample preparation. Several advanced techniques are employed for this purpose, leveraging the chemical and physical properties of the compound.

Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique for isolating and concentrating analytes from a complex matrix. nih.govnih.gov For aromatic sulfonates, polymeric adsorbents like polystyrene-divinylbenzene are effective. nih.govresearchgate.net The process involves passing a solution containing the analyte through a cartridge packed with the solid-phase material. The analyte is retained on the sorbent while impurities are washed away. Subsequently, the analyte is eluted with a suitable solvent. The efficiency of SPE depends on factors such as the choice of sorbent, the elution solvent, and the pH of the sample. nih.gov

Ion-Pair Chromatography (IPC): As a preparative technique, IPC can be used to purify ionic compounds. The principle is the same as in analytical IPC, where an ion-pairing reagent is used to modify the retention of the charged analyte on a reversed-phase column. masontechnology.ie This allows for the separation of the target sulfonate from other ionic and non-ionic impurities. Alkylsulfonates are commonly used as ion-pairing agents for the analysis of cations, while tetraalkylammonium salts are used for anions. technologynetworks.com

Crystallization: Crystallization is a fundamental purification technique for solid compounds. researchgate.net Given that Potassium 4-chlorobenzenesulfonate is a crystalline solid, this method can be highly effective. ontosight.ai The process typically involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. researchgate.net The purity of the final product can be significantly improved through this dissolving-crystallizing process. researchgate.net

Ion-Exchange Chromatography: This technique separates ions and polar molecules based on their affinity to an ion exchanger. google.com Ion-exchange resins contain charged functional groups that interact with oppositely charged analytes. For the purification of a potassium salt solution, an amphoteric (zwitterionic) ion-exchange resin can be used to separate different salts. google.com The separation is achieved by passing the solution through a column packed with the resin, where different ions are retained to varying degrees and can then be selectively eluted. google.com

Environmental Chemistry and Degradation Studies of Potassium 4 Chlorobenzenesulfonate

Environmental Stability and Persistence Mechanisms

The environmental fate of Potassium 4-chlorobenzenesulfonate (B8647990) is dictated by the inherent stability of its molecular structure and the environmental conditions it is exposed to. Its persistence is a key factor in assessing its potential long-term environmental impact.

Structural Factors Influencing Environmental Degradation

The stability and persistence of Potassium 4-chlorobenzenesulfonate in the environment are significantly influenced by its chemical structure. Several key features contribute to its recalcitrance:

Aromatic Ring Stability: The benzene (B151609) ring is an inherently stable structure due to the delocalization of π-electrons, which requires a significant amount of energy to break. This aromaticity confers resistance to many common chemical and biological degradation processes.

Carbon-Chlorine Bond: The presence of a chlorine atom attached to the benzene ring further increases the compound's stability. The C-Cl bond is strong, and the electronegativity of chlorine makes the aromatic ring electron-deficient. This deactivation makes the ring less susceptible to electrophilic attack, which is a common initial step in the aerobic biodegradation of aromatic compounds. Halogenated organic compounds are well-documented for their persistence in the environment canada.ca.

Sulfonate Group: The sulfonate group (-SO₃⁻) is highly polar and imparts significant water solubility to the molecule. While this solubility enhances its dispersal in aquatic environments, it does not necessarily increase its biodegradability. The carbon-sulfur (C-S) bond in aromatic sulfonates is notably stable and resistant to cleavage by many microorganisms. The high polarity can also hinder the molecule's ability to cross microbial cell membranes to be metabolized internally.

Investigation of Biodegradation Pathways and Metabolites

Direct studies on the biodegradation of Potassium 4-chlorobenzenesulfonate are limited; however, probable degradation pathways can be inferred from research on analogous compounds, such as other chlorinated aromatics and sulfonated aromatic compounds. Microorganisms capable of degrading these recalcitrant molecules have evolved specialized enzymatic systems.

A plausible aerobic biodegradation pathway for 4-chlorobenzenesulfonate would likely begin with an attack on either the C-Cl bond, the C-S bond, or the aromatic ring itself.

Initial Attack and Dehalogenation/Desulfonation:

Dioxygenase Attack: A common initial step in the aerobic degradation of aromatic compounds is the action of a dioxygenase enzyme, which would incorporate two hydroxyl groups into the benzene ring, forming a cis-dihydrodiol. This would be followed by dehydrogenation to yield 4-chlorocatechol (if the sulfonate group is removed first) or a sulfonated catechol .

Hydrolytic Dehalogenation: Some bacteria can hydrolytically remove the chlorine atom as an initial step, replacing it with a hydroxyl group. This would transform 4-chlorobenzenesulfonate into 4-hydroxybenzenesulfonate . This mechanism has been observed in the degradation of 4-chlorobenzoic acid to 4-hydroxybenzoic acid nih.govresearchgate.net.

Desulfonation: Alternatively, the initial attack could be the cleavage of the C-S bond, a process known as desulfonation. This would yield chlorobenzene (B131634) and sulfite. Chlorobenzene could then be further degraded through pathways involving chlorocatechols researchgate.netnih.govethz.ch.

Ring Cleavage and Further Metabolism:

Following the formation of a catechol-type intermediate (e.g., 4-chlorocatechol), the aromatic ring is cleaved by another dioxygenase enzyme. This can occur via an ortho- or meta-cleavage pathway nih.gov.

The ring cleavage results in the formation of aliphatic intermediates (e.g., muconic acid derivatives).

These intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide, water, and inorganic ions (chloride and sulfate).

A proposed biodegradation pathway is illustrated below, based on pathways for similar compounds.

| Step | Proposed Reaction | Intermediate Metabolite(s) | Final Products |

| 1 | Dioxygenation & Desulfonation | 4-Chlorocatechol | CO₂, H₂O, Cl⁻, SO₄²⁻ |

| 2 | Ring Cleavage (ortho or meta) | Chloro-muconic acid | |

| 3 | Further Metabolism | Aliphatic acids |

This interactive table outlines a potential degradation sequence. The actual pathway and metabolites may vary depending on the specific microbial species and environmental conditions.

The complete mineralization of Potassium 4-chlorobenzenesulfonate is often challenging, and the accumulation of chlorinated intermediate metabolites like 4-chlorocatechol can be toxic to microorganisms, potentially halting the degradation process nih.gov.

Remediation and Waste Treatment Strategies

Due to its persistence, the removal of Potassium 4-chlorobenzenesulfonate from industrial wastewater, particularly from textile effluents, requires effective treatment strategies. Methods involving adsorption and advanced oxidation have shown promise for the remediation of water contaminated with similar persistent organic pollutants.

Application in Textile Effluent Treatment via Adsorption onto Layered Double Hydroxides

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are effective adsorbents for removing anionic pollutants from water. Their structure consists of positively charged brucite-like layers with interlayer anions and water molecules. The anionic 4-chlorobenzenesulfonate can be removed from solution through anion exchange with the interlayer anions (e.g., CO₃²⁻, Cl⁻, NO₃⁻) of the LDH.

The mechanism of adsorption onto LDHs involves several processes:

Anion Exchange: The primary mechanism is the exchange of the target anion with the mobile anions present in the LDH interlayer.

Surface Adsorption: Adsorption can also occur on the external surface of the LDH particles.

Studies on benzenesulfonates with similar structures, such as sodium dodecylbenzenesulfonate (SDBS) and sodium 4-octylbenzenesulfonate (SOBS), have demonstrated the high affinity of these anionic surfactants for LDHs epa.gov. The efficiency of this process makes it a promising strategy for treating textile effluents containing Potassium 4-chlorobenzenesulfonate. LDHs can be synthesized with various metal cations (e.g., Mg-Al, Zn-Al) to optimize their adsorption capacity for specific pollutants rsc.org.

The table below, based on findings for analogous compounds, illustrates the potential adsorption performance of LDHs.

| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Removal Efficiency | Key Conditions |

| Mg-Al-LDH | Sodium Dodecylbenzenesulfonate (SDBS) | ~550 | High | pH 6-7 |

| Zn-Mg-Al-LDH | Crystal Violet (cationic dye) | 64.80 | >90% | pH 9 |

| Cotton Fiber/LDH Composite | Congo Red (anionic dye) | 714 | High | Neutral pH |

This interactive table synthesizes data from studies on similar pollutants epa.govrsc.orgscispace.com to indicate the potential effectiveness of LDH-based adsorbents for 4-chlorobenzenesulfonate. The spent adsorbent can often be regenerated by washing with a concentrated salt or alkaline solution, allowing for its reuse.

Advanced Oxidation Processes for Environmental Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) nih.govmdpi.comresearchgate.net. AOPs are particularly effective for degrading recalcitrant compounds like Potassium 4-chlorobenzenesulfonate that are resistant to conventional biological treatments.

Common AOPs include:

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light (photo-Fenton) mdpi.com. Studies on chlorobenzene and 4-chlorophenol (B41353) have shown that the Fenton process effectively degrades these compounds, leading to ring cleavage and mineralization semanticscholar.orgnih.govosti.govscispace.com. Intermediate products can include chlorophenols and benzoquinones before complete degradation to CO₂, water, and inorganic ions.

Ozonation: Ozone (O₃) is a powerful oxidant that can react directly with organic molecules or decompose in water to form hydroxyl radicals, especially at higher pH mdpi.com. Ozonation has proven effective for the oxidation of chlorinated benzenes osti.gov.

UV/H₂O₂ Treatment: The photolysis of hydrogen peroxide with ultraviolet (UV) light is a clean and effective method for generating hydroxyl radicals for water treatment mdpi.com.

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can degrade organic pollutants mdpi.comresearchgate.net.

The general mechanism for the degradation of 4-chlorobenzenesulfonate via AOPs involves the attack of •OH radicals on the aromatic ring, leading to a sequence of reactions:

Hydroxylation: Addition of •OH to the aromatic ring to form hydroxylated intermediates.

Dehalogenation and Desulfonation: Cleavage of the C-Cl and C-S bonds, releasing chloride and sulfate ions.

Aromatic Ring Opening: Cleavage of the benzene ring to form smaller, aliphatic organic acids (e.g., maleic acid, oxalic acid).

Mineralization: Complete oxidation of the aliphatic intermediates to CO₂, H₂O, and inorganic ions.

The table below summarizes the characteristics of different AOPs for treating related chlorinated aromatic compounds.

| AOP Method | Oxidizing Species | Typical Intermediates | Advantages | Disadvantages |

| Fenton (Fe²⁺/H₂O₂) | •OH | Chlorophenols, Benzoquinones | High efficiency, low-cost reagents | pH-dependent (acidic), sludge production |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | •OH | Similar to Fenton | Higher efficiency than Fenton | Higher energy cost due to UV |

| Ozonation (O₃) | O₃, •OH | Aldehydes, Carboxylic acids | No sludge, effective disinfection | High cost, potential for bromate formation |

| UV/H₂O₂ | •OH | Hydroxylated aromatics | No sludge, clean process | High energy cost, water turbidity can interfere |

| Photocatalysis (e.g., TiO₂/UV) | •OH, O₂•⁻ | Similar to other AOPs | Can use solar light, catalyst is reusable | Catalyst recovery can be difficult |

This interactive table compares various AOPs based on their application to similar persistent pollutants mdpi.comscispace.comosti.govmdpi.com.

Conclusion and Future Research Directions

Summary of Current Research Status on Potassium 4-chlorobenzenesulfonate (B8647990)

The contemporary research landscape of potassium 4-chlorobenzenesulfonate is characterized by its dual role as a traditional synthetic intermediate and a key component in advanced materials. Its chemical structure, featuring a benzene (B151609) ring substituted with a chlorine atom and a sulfonate group, imparts unique reactivity that is leveraged in diverse synthetic pathways. Current time information in Bangalore, IN.scispace.com

In the realm of traditional organic synthesis, potassium 4-chlorobenzenesulfonate serves as a precursor for a variety of organic compounds. Although specific, recent high-profile research on its direct use in the synthesis of novel dyes, pharmaceuticals, and agrochemicals is not extensively documented in readily available literature, its foundational role is acknowledged. Current time information in Bangalore, IN. It is understood to be a building block for more complex molecules within these industries. Current time information in Bangalore, IN. For instance, related compounds like 4-chlorobenzenesulfonic acid are known intermediates in the production of certain pesticides. scispace.com

The most significant and well-documented area of current research lies in the field of materials science, specifically in the development of perovskite solar cells (PSCs). Scientists have discovered that chlorobenzenesulfonic potassium salts, including potassium 4-chlorobenzenesulfonate, act as efficient multifunctional passivators for the buried tin oxide (SnO₂)/perovskite interface in regular PSCs. This passivation is crucial for improving the power conversion efficiency (PCE) and stability of these next-generation solar cells. The presence of the sulfonate group and the potassium ion are believed to synergistically reduce defect density, carrier recombination, and hysteresis in the solar cells.

Emerging Research Avenues and Untapped Potential

The application of potassium 4-chlorobenzenesulfonate and its derivatives in perovskite solar cells represents a major emerging research avenue with considerable untapped potential. Research has demonstrated that modifying the SnO₂/perovskite interface with these compounds can lead to significant improvements in solar cell performance.

Detailed Research Findings in Perovskite Solar Cells:

Studies have shown that the introduction of chlorobenzenesulfonic potassium salts at the SnO₂/perovskite interface effectively fills oxygen vacancies on the SnO₂ surface. This leads to a reduction in non-radiative recombination, a process that limits the efficiency of PSCs. The synergistic effect of the functional group-rich organic anions and the potassium ions has been credited with these improvements.

For instance, research on related chlorinated benzenesulfonic potassium salts has demonstrated a champion power conversion efficiency (PCE) of 24.27% and an open-circuit voltage (VOC) of up to 1.191 V for modified devices. These devices also exhibit enhanced stability, maintaining a significant portion of their initial efficiency after hundreds of hours of operation at elevated temperatures. While these results are for a related compound, they highlight the immense potential of this class of materials, including potassium 4-chlorobenzenesulfonate, in advancing PSC technology.

Another emerging application is in the field of analytical chemistry, where potassium 4-chlorobenzenesulfonate can be utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC). spectrumchemical.comsigmaaldrich.comtcichemicals.com Ion-pairing agents are used to enhance the retention and separation of ionic and highly polar analytes on reversed-phase columns. spectrumchemical.comsigmaaldrich.comtcichemicals.com The sulfonate group in potassium 4-chlorobenzenesulfonate can interact with positively charged analytes, forming a neutral ion pair that has a greater affinity for the non-polar stationary phase, thus enabling better separation. chromatographyonline.com This application is crucial for the analysis of complex mixtures in pharmaceutical and environmental samples. sigmaaldrich.comwelch-us.comnih.gov

Table 1: Reported Performance Enhancements in Perovskite Solar Cells Using Chlorobenzenesulfonic Potassium Salts

| Parameter | Control Device | Modified Device | Improvement |

| Power Conversion Efficiency (PCE) | Data not consistently available for direct comparison | Up to 24.27% | Significant enhancement |

| Open-Circuit Voltage (VOC) | Data not consistently available for direct comparison | Up to 1.191 V | Notable increase |

| Stability | Lower | Maintained 80% of initial PCE after 800h at 80°C | Markedly improved |

Note: The data presented is based on research on chlorobenzenesulfonic potassium salts and indicates the potential for potassium 4-chlorobenzenesulfonate.

Interdisciplinary Research Opportunities and Collaborations

The unique properties of potassium 4-chlorobenzenesulfonate open up numerous avenues for interdisciplinary research and collaborations, extending beyond its current primary applications.

Materials Science and Engineering:

The success in perovskite solar cells encourages further exploration of potassium 4-chlorobenzenesulfonate in other electronic and optoelectronic devices. Collaborative research between chemists and materials scientists could focus on:

Organic Light-Emitting Diodes (OLEDs): Investigating its potential as a charge transport or injection layer material.

Sensors: Developing novel chemical sensors where the interaction of the sulfonate group with specific analytes can be transduced into a measurable signal.

Membranes: Exploring its use in the fabrication of ion-exchange membranes for applications in fuel cells or water purification.

Environmental Science: